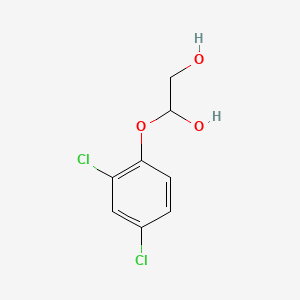

2,4-Dichlorophenoxy ethanediol

Description

Historical Context and Evolution of Phenoxy Compound Research

The journey of phenoxy compounds in academic research is a compelling narrative of scientific discovery and technological advancement.

The initial academic intrigue with substituted phenoxyalkanoates was sparked in the early 1940s. wikipedia.org British and American scientists, working independently, discovered that certain phenoxyacetic acids could act as potent plant growth regulators. nih.gov This led to the development of 2,4-dichlorophenoxyacetic acid (2,4-D), which was found to be a highly effective and selective herbicide, capable of killing broad-leaved weeds without harming grass crops like wheat and corn. nih.govscbt.com This discovery was a watershed moment in agriculture, ushering in the chemical era of weed management and transforming agricultural practices worldwide. scbt.com The early research focused on understanding the structure-activity relationship of these compounds and optimizing their herbicidal efficacy.

Following the widespread adoption of phenoxy herbicides, academic research naturally progressed to the study of their derivatives and metabolites. fao.org Scientists began to synthesize and investigate a wide array of related compounds to explore new applications and understand their environmental fate. nih.gov This line of inquiry led to the commercialization of other phenoxy herbicides like MCPA (4-chloro-2-methylphenoxy)acetic acid) and 2,4,5-T (2,4,5-trichlorophenoxyacetic acid). nih.gov

Rationale for Investigating 2,4-Dichlorophenoxy Ethanediol

While extensive research has been conducted on 2,4-D and its primary metabolites, specific academic investigations into this compound are limited. fao.org However, the rationale for its investigation can be understood within the broader context of chemical and environmental research.

The synthesis and study of novel chlorophenoxy architectures are of significant academic interest. By modifying the chemical structure of known active compounds like 2,4-D, researchers can explore how these changes affect the molecule's physical, chemical, and biological properties. The introduction of different functional groups, such as an ethanediol moiety, can alter a compound's solubility, reactivity, and interaction with biological systems. epa.gov This exploration can lead to the discovery of new compounds with enhanced or entirely different activities, such as improved herbicidal properties, or even applications in pharmaceuticals and materials science. epa.govgoogle.com The study of such novel structures contributes to a deeper understanding of structure-activity relationships, a fundamental concept in medicinal and agricultural chemistry.

This compound is hypothesized to be of interest as either a synthetic intermediate or a potential environmental transformation product of other dichlorophenoxy compounds. epa.gov As a synthetic intermediate, its chemical structure, featuring a reactive ethanediol group, could serve as a versatile building block for the creation of more complex molecules. epa.govgoogle.com

Scope and Research Objectives within the Broader Field of Environmental and Synthetic Chemistry

The investigation of compounds like this compound falls within the scope of both environmental and synthetic chemistry. The primary research objectives in this context include:

Synthesis and Characterization: Developing efficient methods for the synthesis of the compound and fully characterizing its physical and chemical properties.

Environmental Fate Analysis: Studying its persistence, mobility, and degradation pathways in soil and water to understand its potential environmental impact.

Biological Activity Screening: Investigating its potential herbicidal, antimicrobial, or other biological activities. epa.gov

Analytical Method Development: Creating sensitive and specific analytical methods for its detection and quantification in various samples. epa.gov

By pursuing these objectives, researchers aim to expand the knowledge base of chlorophenoxy compounds, which can lead to the development of safer and more effective chemical products and a better understanding of their environmental behavior.

Detailed Research Findings

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-(2,4-dichlorophenoxy)ethane-1,2-diol | toxicdocs.org |

| Molecular Formula | C₈H₈Cl₂O₃ | toxicdocs.org |

| Molecular Weight | 223.05 g/mol | toxicdocs.org |

| CAS Number | 73986-95-5 | toxicdocs.org |

| Synonyms | 2,4-Dichlorophenoxy 1,2-ethanediol, UNII-OGM31O3ESR | toxicdocs.org |

Note: The data in this table is computationally generated and provided by PubChem. toxicdocs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

73986-95-5 |

|---|---|

Molecular Formula |

C8H8Cl2O3 |

Molecular Weight |

223.05 g/mol |

IUPAC Name |

1-(2,4-dichlorophenoxy)ethane-1,2-diol |

InChI |

InChI=1S/C8H8Cl2O3/c9-5-1-2-7(6(10)3-5)13-8(12)4-11/h1-3,8,11-12H,4H2 |

InChI Key |

HMJHOMSWBBBOJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OC(CO)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for 2,4 Dichlorophenoxy Ethanediol

Development of Novel Synthetic Routes for 2,4-Dichlorophenoxy Derivatives

The creation of 2,4-dichlorophenoxy ethanediol and related derivatives hinges on established yet adaptable organic reactions. These methods are often tailored to achieve high yields and purity by carefully selecting precursors and reaction conditions.

A primary route for synthesizing the phenoxy-ethanediol linkage is through etherification, most notably the Williamson ether synthesis. evitachem.commasterorganicchemistry.com This SN2 reaction involves an alkoxide nucleophile reacting with a primary alkyl halide. libretexts.org In the context of this compound, this pathway typically involves the reaction of 2,4-dichlorophenol (B122985) with a suitable ethylene (B1197577) glycol derivative.

The process begins with the deprotonation of 2,4-dichlorophenol (pKa ~7.9) using a base to form the more nucleophilic 2,4-dichlorophenoxide ion. This phenoxide then attacks an ethylene glycol derivative where one of the hydroxyl groups has been converted into a good leaving group, such as a halide (e.g., 2-chloroethanol) or a sulfonate ester (e.g., ethylene glycol monotosylate).

A general scheme for this reaction is as follows: Step 1: Formation of the phenoxide 2,4-Cl₂C₆H₃OH + Base → 2,4-Cl₂C₆H₃O⁻Na⁺ + H₂O

Step 2: Nucleophilic substitution 2,4-Cl₂C₆H₃O⁻Na⁺ + HOCH₂CH₂-LG → 2,4-Cl₂C₆H₃OCH₂CH₂OH + NaLG (where LG = Cl, Br, I, OTs)

The Williamson ether synthesis is versatile and can be adapted for various substrates. masterorganicchemistry.comtandfonline.com For instance, the reaction can be carried out with tetraethylene glycol to produce longer ether chains. tandfonline.com The choice of solvent and base is critical; common systems include sodium hydroxide (B78521) in water or a polar aprotic solvent like DMF with a base like potassium carbonate. orgchemres.org

Table 1: Examples of Williamson Ether Synthesis for Aryl Ethers

| Phenol (B47542) | Alkylating Agent | Base/Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| o-Nitrophenol | Diethylene glycol ditosylate | K₂CO₃ / DMF | 90 °C, 75 min (Microwave) | Bis-2-nitrophenoxy diethylene glycol ether | 84% | orgchemres.org |

| Phenol | Chloroalkyl-terminated silicon nanoparticles | NaH / THF | Reflux | (Phenoxy)alkyl silicon nanoparticles | 100% conversion | tandfonline.com |

| 2,4-Dichlorophenol | Chloroacetate | Base | - | 2,4-Dichlorophenoxyacetate | - | evitachem.com |

An alternative conceptual pathway to derivatives involves the well-established precursor, 2,4-dichlorophenoxyacetic acid (2,4-D). inchem.orgresearchgate.net While direct esterification of 2,4-D with ethylene glycol would form an ester linkage rather than the ether linkage in the primary backbone of this compound, this chemistry is fundamental to the synthesis of many related derivatives.

The common industrial synthesis of 2,4-D itself involves the condensation of 2,4-dichlorophenol with monochloroacetic acid in a strongly alkaline medium. inchem.orgwho.int

2,4-Cl₂C₆H₃OH + ClCH₂COOH + 2NaOH → 2,4-Cl₂C₆H₃OCH₂COONa + NaCl + 2H₂O 2,4-Cl₂C₆H₃OCH₂COONa + H⁺ → 2,4-Cl₂C₆H₃OCH₂COOH + Na⁺

Once 2,4-D is formed, its carboxylic acid group can be esterified with various alcohols. The formation of 2,4-D esters is typically achieved through acid-catalyzed esterification (Fischer esterification) with the desired alcohol, often involving azeotropic distillation to remove water and drive the reaction to completion. libretexts.org

For example, the synthesis of a 2,4-D ester with a generic alcohol (R-OH) would proceed as: 2,4-Cl₂C₆H₃OCH₂COOH + R-OH ⇌ 2,4-Cl₂C₆H₃OCH₂COOR + H₂O (in the presence of an acid catalyst)

This esterification is crucial for producing various commercial forms of the 2,4-D herbicide. researchgate.net

Creating the specific this compound structure often requires a multi-step synthesis approach, which involves a planned sequence of reactions to build the molecule. walisongo.ac.id A logical multi-step pathway could combine etherification and subsequent hydrolysis.

One plausible route starts with the Williamson ether synthesis, using an ethylene glycol derivative where one hydroxyl is protected to prevent side reactions.

Pathway Example:

Protection of Ethylene Glycol: One hydroxyl group of ethylene glycol is protected with a suitable protecting group (e.g., as a tetrahydropyranyl (THP) ether or a silyl (B83357) ether) to ensure only one end reacts. HOCH₂CH₂OH + Dihydropyran (DHP) --(H⁺)--> HOCH₂CH₂O-THP

Activation of the Remaining Hydroxyl Group: The free hydroxyl group is converted into a good leaving group, for example, by tosylation. HOCH₂CH₂O-THP + TsCl --(Pyridine)--> TsOCH₂CH₂O-THP

Williamson Ether Synthesis: 2,4-dichlorophenol is deprotonated and reacted with the activated, protected ethylene glycol derivative. 2,4-Cl₂C₆H₃ONa + TsOCH₂CH₂O-THP → 2,4-Cl₂C₆H₃OCH₂CH₂O-THP + NaOTs

Deprotection: The protecting group is removed under mild acidic conditions to reveal the final this compound. 2,4-Cl₂C₆H₃OCH₂CH₂O-THP + H₃O⁺ → 2,4-Cl₂C₆H₃OCH₂CH₂OH + DHP byproduct

This strategic, multi-step approach allows for precise control over the final structure, which is a cornerstone of complex organic synthesis. walisongo.ac.id Interestingly, "2,4-dichlorophenoxyethanol" has been identified as an intermediate in the fungal degradation of 2,4-D, confirming the stability and relevance of the core phenoxy-ethanol structure. researchgate.net

Green Chemistry Principles in the Synthesis of Dichlorophenoxy Compounds

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of dichlorophenoxy compounds has been a target for the application of green chemistry principles to improve efficiency and reduce waste. masterorganicchemistry.com

A significant advancement in green synthesis is the move towards solvent-free, or "solid-state," reaction conditions. For the synthesis of 2,4-D esters, micro-particulate inorganic materials like silica (B1680970), clays, and zeolites can act as solid supports for the esterification reaction. masterorganicchemistry.com The reaction proceeds by adsorbing 2,4-D onto the solid support, which then catalyzes the esterification with an alcohol under mild, solventless conditions. masterorganicchemistry.com

Similarly, the Williamson ether synthesis can be performed under solvent-free conditions using a mild solid base like potassium carbonate. orgchemres.org This approach avoids the use of hazardous organic solvents, simplifies product purification, and can lead to higher yields. The resulting product often remains adsorbed on the solid support, creating a partially formulated compound that could potentially be used directly. masterorganicchemistry.com

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry for dramatically reducing reaction times and improving yields. orgchemres.org When applied to the synthesis of dichlorophenoxy derivatives, microwave irradiation can strongly enhance the conversion rate. masterorganicchemistry.com

In the tandem synthesis of alkyl aryl ethers via the Williamson reaction, microwave irradiation in the absence of a solvent and in the presence of potassium carbonate has been shown to be highly efficient. orgchemres.org For example, the reaction of o-nitrophenol with diethylene glycol ditosylate under microwave irradiation for 75 minutes yielded the product in 84% yield, a significant improvement over conventional heating methods that could take hours. orgchemres.org This rapid, efficient heating makes microwave-assisted synthesis a highly attractive green alternative for producing this compound and its derivatives.

Table 2: Comparison of Conventional vs. Green Synthesis Methods for Ether/Ester Formation

| Feature | Conventional Method | Green Method (Microwave/Solid Support) | Reference |

|---|---|---|---|

| Solvent | Often uses organic solvents (e.g., DMF, THF) | Solvent-free or minimal solvent | masterorganicchemistry.comorgchemres.org |

| Catalyst | Strong bases (e.g., NaH), acid catalysts | Mild solid bases (K₂CO₃), inorganic supports (silica, clays) | masterorganicchemistry.comorgchemres.org |

| Reaction Time | Hours to days | Minutes to a few hours | orgchemres.org |

| Energy Input | Conventional heating (oil bath, reflux) | Microwave irradiation | masterorganicchemistry.comorgchemres.org |

| Work-up | Often requires extraction and extensive purification | Simpler filtration and purification | masterorganicchemistry.comorgchemres.org |

| Yield | Variable | Often high to excellent | masterorganicchemistry.comorgchemres.org |

Structural Confirmation and Purity Assessment in Research Synthesis

The rigorous confirmation of molecular structure and the assessment of purity are paramount in the synthesis of novel compounds like this compound and its derivatives. These validation steps ensure the integrity of research findings and the reliability of the synthesized materials for further applications. Spectroscopic and chromatographic techniques are the cornerstones of this validation process.

Spectroscopic Validation in Novel Compound Synthesis

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the atomic arrangement and functional groups within a molecule.

In the context of this compound and its derivatives, ¹H and ¹³C NMR spectroscopy would be utilized to confirm the presence and connectivity of the dichlorophenoxy, ethoxy, and hydroxyl protons and carbons. mdpi.com The chemical shifts, splitting patterns, and integration values in the ¹H NMR spectrum would provide a fingerprint of the molecule's structure. Similarly, the number and chemical shifts of the signals in the ¹³C NMR spectrum would correspond to the unique carbon environments within the molecule.

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present. For this compound, characteristic absorption bands would be expected for the C-O-C (ether) linkage, the aromatic C-Cl bonds, the aromatic ring itself, and the O-H (hydroxyl) groups. researchgate.net The presence and position of these bands help to confirm the successful incorporation of the ethanediol moiety and the integrity of the dichlorophenoxy group.

Table 1: Spectroscopic Data for Hypothetical this compound Derivatives

| Derivative | Key ¹H NMR Signals (ppm, hypothetical) | Key IR Bands (cm⁻¹, hypothetical) | Molecular Ion Peak (m/z, hypothetical) |

|---|---|---|---|

| This compound | 7.4 (d), 7.2 (dd), 6.9 (d), 4.1 (t), 3.8 (t), 2.5 (br s) | 3400 (O-H), 1250 (C-O-C), 820 (C-Cl) | 236 |

| Acetylated Derivative | 7.4 (d), 7.2 (dd), 6.9 (d), 4.3 (t), 4.2 (t), 2.1 (s) | 1740 (C=O, ester), 1240 (C-O-C) | 278 |

| Methylated Derivative | 7.4 (d), 7.2 (dd), 6.9 (d), 4.1 (t), 3.6 (t), 3.4 (s) | 1250 (C-O-C), 1100 (C-O), 820 (C-Cl) | 250 |

Chromatographic Purity Analysis of Synthesized Derivatives

Once the structure of a synthesized derivative of this compound is confirmed, its purity must be rigorously assessed. Chromatographic techniques are the primary methods for separating the target compound from any unreacted starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity analysis of non-volatile compounds. plos.orgnih.gov A solution of the synthesized product is injected into the HPLC system, and the components are separated based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). plos.org A detector, often a UV-Vis spectrophotometer, records the signal as each component elutes from the column, generating a chromatogram. The purity of the sample is determined by the relative area of the peak corresponding to the desired product compared to the total area of all peaks. For quantitative analysis, a calibration curve is typically constructed using standards of known concentration. plos.org

Gas Chromatography (GC) is another essential technique, particularly for volatile compounds or those that can be made volatile through derivatization. researchgate.netresearchgate.net In GC, the sample is vaporized and carried by an inert gas through a column. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. researchgate.net Similar to HPLC, a detector records the elution of each component, and the resulting chromatogram is used to assess purity. For less volatile compounds like this compound, derivatization to form more volatile esters or ethers is a common practice to enable GC analysis. researchgate.netnih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of a reaction and for preliminary purity assessment. researchgate.net A small spot of the sample is applied to a plate coated with a stationary phase (e.g., silica gel). The plate is then placed in a developing chamber with a suitable mobile phase. As the mobile phase moves up the plate by capillary action, it carries the components of the sample at different rates, resulting in their separation. The purity can be qualitatively assessed by the number of spots observed after visualization (e.g., under UV light or by staining). researchgate.net

Table 2: Chromatographic Methods for Purity Assessment

| Technique | Principle | Typical Application for this compound Derivatives | Information Obtained |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a solid stationary phase. plos.org | Purity determination of the synthesized, non-volatile derivatives. plos.orgnih.gov | Quantitative purity, presence of non-volatile impurities. |

| Gas Chromatography (GC) | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. researchgate.net | Purity analysis of volatile derivatives or after derivatization to increase volatility. researchgate.netnih.gov | Quantitative purity, presence of volatile impurities. |

| Thin-Layer Chromatography (TLC) | Differential migration of components on a stationary phase coated plate with a liquid mobile phase. researchgate.net | Reaction monitoring and rapid, qualitative purity checks. researchgate.net | Qualitative purity, identification of components by comparison with standards. |

Environmental Transformation and Degradation Mechanisms of 2,4 Dichlorophenoxy Ethanediol

Microbial Biodegradation Pathways in Environmental Systems

Microbial degradation is considered the most effective method for remediating environments contaminated with 2,4-D due to the wide distribution, rich diversity, and varied metabolic capabilities of microorganisms. mdpi.comnih.gov The process is primarily driven by enzymatic activities carried out by a host of soil bacteria and fungi. mdpi.comnih.gov The isolation and characterization of microbial strains that can effectively degrade 2,4-D are crucial for developing bioremediation strategies. nih.gov Many such organisms can utilize 2,4-D as their sole source of carbon and energy. researchgate.net

The biodegradation of 2,4-D occurs under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, though degradation rates are typically faster in the presence of oxygen. who.intfrontiersin.org

Aerobic Degradation: The most well-documented pathway for 2,4-D breakdown is the aerobic pathway, notably characterized in the bacterium Cupriavidus necator JMP134. frontiersin.orgnih.gov This process is initiated by the cleavage of the ether bond of the 2,4-D molecule. nih.govnih.gov Aerobic degradation is common in environments like surface water, surface soil, and the rhizosphere of plants in paddy ecosystems. frontiersin.org Half-lives for 2,4-D under aerobic conditions in water can range from one to several weeks. who.int

Anaerobic Degradation: Anaerobic breakdown of 2,4-D has been observed in various environments, including aquifers and rice paddy soils, under conditions such as methanogenic, sulfate-reducing, and denitrifying conditions. frontiersin.orgrsdjournal.org The anaerobic pathway can involve hydrolytic cleavage of the ether bond or reductive dechlorination as initial steps. iastate.edu For instance, under methanogenic conditions, complete degradation of 2,4-D has been reported, whereas degradation is less complete under sulfetogenic and denitrifying conditions. rsdjournal.org The half-life of 2,4-D can exceed 120 days under anaerobic conditions in water. who.int Iron-reducing bacteria may also contribute to anaerobic degradation through the production of reactive iron species. iastate.edu

| Condition | Degradation Efficiency/Rate | Environment Example |

| Aerobic | Faster; half-life of 1-several weeks in water. who.int | Surface soil, surface water. frontiersin.org |

| Anaerobic | Slower; half-life can exceed 120 days in water. who.int | Rice paddy soils, aquifers. frontiersin.org |

| Methanogenic | Up to 100% removal reported. rsdjournal.org | Reservoir sediment. rsdjournal.org |

| Sulfetogenic | ~63% removal reported. rsdjournal.org | Reservoir sediment. rsdjournal.org |

| Denitrifying | ~9% removal reported. rsdjournal.org | Reservoir sediment. rsdjournal.org |

The microbial metabolism of 2,4-D into less harmful compounds is a stepwise process catalyzed by a series of specific enzymes. mdpi.comnih.gov Understanding these enzymatic reactions provides a molecular-level view of the degradation process and a foundation for enhancing bioremediation technologies. mdpi.com

The initial and critical step in the classic aerobic degradation pathway of 2,4-D is the cleavage of the ether linkage between the aromatic ring and the acetic acid side chain. nih.govnih.gov

This reaction is catalyzed by an α-ketoglutarate-dependent dioxygenase, encoded by the tfdA gene. nih.govfrontiersin.orgnih.gov This enzyme, TfdA, is an Fe(II)-dependent dioxygenase that converts 2,4-D into 2,4-dichlorophenol (B122985) (2,4-DCP) and glyoxylate. nih.govnih.govmanchester.ac.uk The TfdA enzyme exhibits activity against a range of other phenoxyacetates but shows the highest catalytic efficiency with 2,4-D and its cosubstrate, α-ketoglutarate. nih.gov Following the initial cleavage, the resultant 2,4-DCP is hydroxylated by a 2,4-DCP hydroxylase (the tfdB gene product) to form 3,5-dichlorocatechol (B76880). nih.govnih.gov Subsequent steps involve dienelactone hydrolase (encoded by tfdE), which converts 2-chlorodienelactone to 2-chloromaleylacetate (B1243639). nih.gov

After the initial side-chain cleavage and subsequent hydroxylation, the degradation pathway proceeds to break down the aromatic ring. nih.gov

The intermediate 3,5-dichlorocatechol undergoes ring cleavage, which is a critical step in detoxifying the compound. nih.gov This is accomplished by chlorocatechol 1,2-dioxygenase (encoded by tfdC), which catalyzes the ortho cleavage of the ring to form 2,4-dichloro-cis,cis-muconate. nih.govnih.govresearchgate.net This product is then converted by chloromuconate cycloisomerase (tfdD) and chlorodienelactone hydrolase (tfdE) into 2-chloromaleylacetate. nih.gov

Dechlorination can also occur as an initial step in some anaerobic pathways, where a dehalogenase enzyme reductively removes a chlorine atom from the 2,4-D molecule to produce 4-chlorophenoxyacetic acid. nih.gov This is then converted to 4-chlorophenol. nih.govnih.gov The final steps involve reductases that convert 2-chloromaleylacetate into compounds that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.gov

The complete mineralization of complex compounds like 2,4-D often requires the synergistic action of a microbial consortium, where different species perform different steps in the degradation pathway. nih.govresearchgate.netfrontiersin.org Using a consortium can be more advantageous than using a single bacterial strain because it provides greater adaptability and can remove potentially toxic intermediates that might inhibit a single species. nih.govfrontiersin.org

For example, a consortium of Arthrobacter sp. and Sphingomonas sp. demonstrated nearly 100% degradation of 2,4-D within nine days. nih.gov In some cases, a single microorganism may only possess a truncated pathway, meaning it can start the degradation but cannot complete it. For instance, some bacteria can convert 2,4-D to 2,4-DCP but are unable to metabolize the resulting phenol (B47542) further. researchgate.net The presence of other microorganisms in a consortium can then degrade these accumulated intermediates, leading to more efficient and complete remediation. frontiersin.org Two microbial consortia isolated from the Egyptian environment were able to degrade up to 700 mg/L of 2,4-D. researchgate.net

A wide variety of microorganisms capable of degrading 2,4-D have been isolated from contaminated environments, primarily belonging to the Proteobacteria phylum. nih.gov The genetic basis for this degradation is often located on plasmids, which can be transferred between bacteria. jmicrobiol.or.kr

Identified Microbial Degraders: Numerous bacterial and fungal genera have been identified as 2,4-D degraders. nih.govnih.gov

| Microbial Genera | Environment/Source |

| Cupriavidus | Agricultural soil nih.govfrontiersin.org |

| Pseudomonas | Agricultural soil, activated sludge nih.govnih.govresearchgate.net |

| Burkholderia | Rice field soils researchgate.netfrontiersin.orgjmicrobiol.or.kr |

| Sphingomonas | Agricultural and paddy soils nih.govnih.govresearchgate.netjmicrobiol.or.kr |

| Achromobacter | Uncontaminated soil nih.gov |

| Arthrobacter | Agricultural soil nih.govasm.org |

| Stenotrophomonas | Contaminated soil scielo.brnih.gov |

| Flavobacterium | Contaminated soil scielo.brasm.org |

| Penicillium | Contaminated soil scielo.br |

| Thauera | Sediment sci-hub.se |

Associated Genes: The most extensively studied genetic system for 2,4-D degradation is the tfd gene cluster, first identified on the pJP4 plasmid in Cupriavidus necator JMP134. mdpi.comjmicrobiol.or.kr These genes encode the enzymes for the complete catabolic pathway.

tfdA : Encodes the α-ketoglutarate-dependent 2,4-D dioxygenase that initiates the pathway. nih.govfrontiersin.orgnih.gov It is often used as a genetic marker to assess the biodegradation potential of bacteria in environmental samples. frontiersin.orgmdpi.com

tfdB : Encodes the 2,4-DCP hydroxylase. nih.govnih.gov

tfdC, tfdD, tfdE, tfdF : These genes encode the subsequent enzymes for ring cleavage and further processing (chlorocatechol 1,2-dioxygenase, chloromuconate cycloisomerase, chlorodienelactone hydrolase, and chloromaleylacetate reductase, respectively). mdpi.comnih.gov

tfdK, tfdR, tfdT : These genes are involved in the transport of 2,4-D and the regulation of the degradation pathway. mdpi.com

While the tfd gene cluster is common, other non-homologous genes for 2,4-D degradation also exist, indicating a diversity of catabolic pathways in nature. jmicrobiol.or.kr

Enzymatic Biotransformation Mechanisms

Environmental Fate Modeling and Distribution Dynamics

Understanding the environmental fate of 2,4-D requires not only knowledge of its degradation processes but also how it moves and distributes within and between different environmental compartments such as air, water, soil, and sediment. who.intjuniperpublishers.com Environmental fate models are valuable tools for predicting the persistence and transport of chemicals like 2,4-D on a larger scale. utoronto.ca

Multimedia fugacity models are commonly used to simulate the environmental fate of organic chemicals. mdpi.com These models divide the environment into interconnected compartments and use the chemical's properties and environmental characteristics to predict its distribution and persistence. utoronto.ca Models like QWASI (Quantitative Water, Air, Sediment Interaction) and BETR (Berkeley-Trent-Global) can simulate the fate of chemicals in aquatic systems and on a global scale, respectively. mdpi.com

The persistence of 2,4-D in the environment is influenced by a combination of its degradation rates and its partitioning behavior. For example, while 2,4-D is relatively mobile in soil, its persistence can be affected by its adsorption to soil organic matter and clay particles, which can make it less available for degradation and transport. acs.orgnih.gov The half-life of 2,4-D in soil can range from a few days to several weeks, depending on factors like soil type, moisture, and temperature. cdc.govwho.int In aquatic systems, its persistence is governed by a combination of photolysis, hydrolysis (for esters), and microbial degradation. who.intacs.org

Assessment of Compound Distribution in Soil and Aquatic Matrices

The environmental distribution of 2,4-Dichlorophenoxy ethanediol is intrinsically linked to the fate and transport of its parent compound, 2,4-Dichlorophenoxyacetic acid (2,4-D). Following the application of 2,4-D formulations, the compound is subject to various environmental processes that dictate its presence and concentration in soil and water. juniperpublishers.com While direct studies on this compound are scarce, its distribution is governed by the degradation of 2,4-D, from which it is derived. ontosight.ai

In aquatic environments, 2,4-D can be introduced through direct application for controlling aquatic weeds, as well as from spray drift, surface runoff, and leaching from treated soils. cdc.govresearchgate.net Most 2,4-D formulations, particularly amine salts and esters, dissociate or hydrolyze to the 2,4-D anion in water. juniperpublishers.com The persistence of 2,4-D and its derivatives in aquatic systems is highly dependent on environmental conditions. In aerobic aquatic environments, the half-life of 2,4-D is approximately 15 days. wikipedia.org However, under anaerobic conditions, its persistence increases significantly, with a half-life ranging from 41 to 333 days. wikipedia.orgcdc.govnih.gov Due to its high water solubility and low adsorption to sediment, 2,4-D and its soluble metabolites are commonly found in surface water and have the potential to reach groundwater. nih.gov Monitoring has frequently detected 2,4-D at low concentrations in streams, rivers, and shallow groundwater. wikipedia.orgresearchgate.netnih.gov

Table 1: Environmental Half-life of 2,4-D in Different Matrices

| Matrix | Condition | Half-life | Reference |

|---|---|---|---|

| Aerobic Mineral Soil | - | 6.2 days | wikipedia.org |

| Aerobic Aquatic Environment | - | 15 days | wikipedia.orgcdc.gov |

| Anaerobic Aquatic Environment | - | 41 to 333 days | wikipedia.orgcdc.gov |

| Soil (Field Dissipation) | - | 59.3 days | juniperpublishers.com |

Influence of Environmental Factors on Transformation Rates (e.g., pH, Temperature, Nutrient Availability)

The transformation and degradation of 2,4-D, and consequently the formation and persistence of its metabolites like this compound, are significantly influenced by a variety of environmental factors. who.int Key factors include pH, temperature, and the availability of nutrients for microbial populations.

pH: The pH of the environmental matrix affects both the chemical and microbial degradation of 2,4-D. The rate of hydrolysis of 2,4-D ester formulations is pH-dependent, with faster degradation occurring in more alkaline conditions. juniperpublishers.com For instance, the hydrolysis half-life at pH 9 is much shorter than at pH 6. juniperpublishers.com Microbial degradation is also highly sensitive to pH. Studies on 2,4-D degrading bacteria have shown optimal degradation within a specific pH range, often between 7.0 and 9.0. nih.gov In one study, the degradation of 2,4-D by the bacterium Cupriavidus pinatubonensis BJ71 was optimal at a pH of 7.0. mdpi.com Advanced oxidation processes for 2,4-D removal also show pH dependency, with acidic conditions (e.g., pH 3) being more favorable for degradation in some systems. mdpi.comiwaponline.com

Temperature: Temperature plays a crucial role in the rate of microbial degradation of 2,4-D. Generally, higher temperatures, up to an optimal point, increase the rate of microbial activity and enzymatic reactions, leading to faster degradation. The degradation rate of 2,4-D is known to be significantly slower in cold or dry conditions. juniperpublishers.com Research on specific 2,4-D-degrading bacteria has identified optimal temperature ranges for their activity. For example, Cupriavidus gilardii T-1 showed suitable degradation of 2,4-D at temperatures between 37-42 °C. nih.gov Another study found that the degradation rate by Cupriavidus pinatubonensis BJ71 was optimal at 30 °C. mdpi.comnih.gov The effect of temperature on the degradation rate constant of 2,4-D can be described by the Arrhenius model, indicating a strong dependence. nih.gov

Nutrient Availability: The presence of other carbon and nutrient sources can influence the microbial degradation of 2,4-D. Some microorganisms can utilize 2,4-D as their sole source of carbon and energy. who.intwho.int However, in many cases, 2,4-D is co-metabolized with other organic substrates. who.int The rate of mineralization of 2,4-D has been positively correlated with the size of the microbial biomass and the soil's organic matter content. pc-progress.com Repeated applications of 2,4-D to soil can stimulate the growth of microbial populations capable of degrading it. who.intwho.int Conversely, the presence of additional carbon sources can sometimes inhibit the degradation of xenobiotics if the microorganisms preferentially consume the more easily accessible nutrients. researchgate.net

Table 2: Optimal Conditions for 2,4-D Degradation by Selected Microorganisms

| Microorganism | Optimal pH | Optimal Temperature (°C) | Reference |

|---|---|---|---|

| Cupriavidus gilardii T-1 | 7.0 - 9.0 | 37 - 42 | nih.gov |

| Cupriavidus pinatubonensis BJ71 | 7.0 | 30 | mdpi.comnih.gov |

Biochemical Mechanisms in Non Mammalian Biological Systems

Interactions with Microbial Enzyme Systems

Soil and water microorganisms play a crucial role in the environmental degradation of 2,4-D. nih.gov Numerous bacterial and fungal species have been identified that can utilize 2,4-D as a sole source of carbon and energy, breaking it down into harmless metabolites. nih.govnih.gov This biodegradation is a key process for removing 2,4-D from the environment and is driven by highly specialized enzymatic pathways. nih.govoup.com

The initial and rate-limiting step in the most well-characterized bacterial degradation pathway for 2,4-D is the cleavage of the ether linkage between the aromatic ring and the acetic acid side chain. This reaction is catalyzed by a class of enzymes known as α-ketoglutarate-dependent dioxygenases. nih.govbohrium.com

TfdA/AAD Enzymes: The archetypal enzyme is TfdA from Cupriavidus necator JMP134, an Fe(II) and α-ketoglutarate-dependent dioxygenase. nih.govnih.gov TfdA hydroxylates the side chain of 2,4-D, forming an unstable hemiacetal that spontaneously decomposes into 2,4-dichlorophenol (B122985) (DCP) and glyoxylate. nih.govcore.ac.uk Homologous enzymes, often referred to as aryloxyalkanoate dioxygenases (AADs), have been found in various bacteria. bohrium.compnas.org While some of these enzymes are highly specific for 2,4-D, others exhibit broader substrate specificity, capable of degrading other phenoxyalkanoate herbicides. bohrium.compnas.orgscielo.br The substrate-binding site, including specific residues that interact with the carboxylate group and ether atom of 2,4-D, has been probed through mutagenesis studies to understand the basis of this specificity. nih.gov The varying specificities of AAD enzymes have been exploited in biotechnology for the development of herbicide-resistant crops. bohrium.compnas.org

Following the initial cleavage of the side chain to produce 2,4-dichlorophenol (DCP), further degradation requires the removal of the chlorine atoms from the aromatic ring, a process known as dehalogenation. nih.govbohrium.com Microbes employ several enzymatic strategies for this purpose.

The most common pathway involves the further hydroxylation of DCP by a 2,4-dichlorophenol hydroxylase (TfdB), which converts DCP to 3,5-dichlorocatechol (B76880). nih.gov This is followed by the enzymatic cleavage of the aromatic ring, which is then followed by the removal of chlorine from the aliphatic intermediates. This represents an oxidative dehalogenation strategy where halogen removal occurs after the aromatic ring is opened.

Other dehalogenation mechanisms in microbes include:

Reductive Dehalogenation: This process involves the replacement of a halogen atom with a hydrogen atom. An alternative pathway for 2,4-D degradation has been proposed that involves the reductive dechlorination of 2,4-D to 4-chlorophenoxyacetic acid as an initial step, before the side chain is removed. nih.gov

Hydrolytic Dehalogenation: In this mechanism, a halogen is replaced by a hydroxyl group from a water molecule.

Oxidative Dehalogenation: As seen with flavin-dependent monooxygenases, oxygen can be directly incorporated into the aromatic ring at a halogenated position, leading to the elimination of the halide. bohrium.com

The enzyme laccase has also been shown to be capable of dechlorinating the 2,4-D metabolite DCP, demonstrating another potential enzymatic route for detoxification. researchgate.net

Role of Non-Specific Enzymes (e.g., Laccases, Peroxidases) in Fungal Transformation

Extensive literature review indicates a notable absence of specific research on the fungal transformation of 2,4-Dichlorophenoxy ethanediol by non-specific enzymes such as laccases and peroxidases. While the enzymatic degradation of the parent compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), and its primary metabolite, 2,4-Dichlorophenol (2,4-DCP), by various fungi is well-documented, specific studies detailing the biochemical pathways involving this compound are not present in the available scientific literature.

Fungi, particularly white-rot fungi, are known to produce extracellular ligninolytic enzymes, including laccases and various peroxidases (lignin peroxidase, manganese peroxidase), which have a broad substrate specificity. mdpi.comnih.gov These enzymes play a crucial role in the degradation of a wide array of aromatic and phenolic compounds, including chlorinated herbicides. mdpi.comnih.govnih.gov The typical mechanism involves the oxidation of the substrate, leading to the formation of reactive radical species that can undergo further spontaneous or enzyme-catalyzed reactions, such as polymerization or the cleavage of chemical bonds. redalyc.orgresearchgate.net

In the context of 2,4-D degradation by fungi, studies have shown that the initial step often involves the cleavage of the ether-linked acetic acid side chain to yield 2,4-DCP. nih.govresearchgate.net This transformation can be catalyzed by enzymes such as cytochrome P450 monooxygenases and, in some cases, has been correlated with laccase activity. nih.govnih.govd-nb.info For instance, a positive correlation between laccase activity and the degradation rate of 2,4-D has been observed in the white-rot fungus Rigidoporus sp. FMD21. nih.govnih.gov

Laccases, in the presence of small redox-active molecules known as mediators, can also oxidize non-phenolic compounds and cleave ether bonds, a reaction central to the degradation of complex polymers like lignin (B12514952) and potentially relevant to ether-linked xenobiotics. mdpi.comresearchgate.netnih.govacs.org Similarly, lignin peroxidases are capable of oxidizing non-phenolic aromatic rings, leading to the cleavage of C-C and C-O bonds. mdpi.comacs.org

Despite these general principles of fungal and enzymatic degradation of related aromatic compounds, no specific research data, metabolic pathways, or transformation products have been reported for this compound. The following table highlights the fungal enzymes involved in the degradation of the parent compound, 2,4-D, to illustrate the types of enzymatic activities that could potentially be involved if this compound were a substrate.

| Enzyme Type | Fungal Source (Example) | Role in 2,4-D Degradation | Reference |

| Laccase | Rigidoporus sp. | Positively correlated with 2,4-D degradation rate. | nih.govnih.gov |

| Cytochrome P450 | Umbelopsis isabellina | Involved in the metabolism of 2,4-D to 2,4-DCP. | nih.govd-nb.info |

| Peroxidases | White-rot fungi (general) | General degradation of phenolic pollutants. | nih.gov |

Table 1. Fungal Enzymes Implicated in the Transformation of 2,4-D.

Advanced Analytical and Spectroscopic Characterization for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating "2,4-Dichlorophenoxy ethanediol" from other components in a sample and for its precise quantification. The choice between liquid and gas chromatography depends on the compound's properties and the analytical objectives.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of phenoxy herbicides and their derivatives. For "this compound," reversed-phase HPLC would be the most probable mode of separation. In this approach, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water with an organic modifier such as acetonitrile (B52724) or methanol, often with the addition of an acid like acetic or formic acid to ensure good peak shape. deswater.comhelixchrom.comresearchgate.net

Detection Modes:

UV/Vis Detection: "this compound," containing a dichlorinated aromatic ring, is expected to exhibit strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. A UV-Vis detector would likely be set to a wavelength around 230 nm or 283 nm for optimal sensitivity, similar to the parent compound 2,4-D. deswater.comresearchgate.netunesp.br

Photodiode Array (PDA) Detection: A Photodiode Array (PDA) detector offers a significant advantage over a standard UV/Vis detector by acquiring the entire UV-Vis spectrum of the eluting compound. This provides not only quantitative data but also qualitative information, aiding in peak purity assessment and compound identification by comparing the acquired spectrum with that of a reference standard.

Illustrative HPLC Parameters for Related Compounds:

| Parameter | Value | Reference |

| Column | C18 (250 mm × 4.6 mm) | deswater.com |

| Mobile Phase | Acetonitrile:Deionized Water:Acetic Acid (80:19.5:0.5) | deswater.com |

| Flow Rate | 1 mL/min | deswater.com |

| Detection Wavelength | 283 nm | deswater.com |

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. Due to the polar nature and lower volatility of the diol functional group in "this compound," direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the polar hydroxyl groups into less polar, more volatile moieties.

Selective Detectors:

Electron Capture Detector (ECD): The presence of two chlorine atoms on the aromatic ring makes "this compound" highly amenable to detection by an Electron Capture Detector (ECD). The ECD is extremely sensitive to halogenated compounds, making it an excellent choice for trace-level analysis. nih.gov

Mass Spectrometry (MS): When coupled with a mass spectrometer, GC provides not only quantitative data but also definitive structural information based on the mass-to-charge ratio of the compound and its fragmentation pattern. This is particularly valuable for unambiguous identification in complex samples. epa.govepa.gov

The primary challenge in the GC analysis of "this compound" is its low volatility due to the two hydroxyl groups. Derivatization is essential to overcome this limitation.

Common Derivatization Strategies:

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to convert the hydroxyl groups into trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, respectively. These derivatives are significantly more volatile and exhibit excellent chromatographic behavior. researchgate.net

Acylation: Acylating reagents, such as acetic anhydride (B1165640) or pentafluorobenzyl bromide (PFBBr), can also be employed to form ester derivatives of the hydroxyl groups. The use of fluorinated reagents can enhance sensitivity with an ECD.

Esterification: While more relevant for the carboxylic acid group of 2,4-D, esterification of the hydroxyl groups is also a possibility, for instance, by reaction with an appropriate acid chloride or anhydride. For the parent compound 2,4-D, derivatization to its methyl ester is a common practice for GC analysis. nih.gov

The selection of the derivatization reagent and reaction conditions needs to be carefully optimized to ensure complete and reproducible conversion of "this compound" to its derivative.

Mass Spectrometry for Structural Elucidation and Trace Analysis

Mass spectrometry (MS) is an indispensable tool for the structural confirmation and sensitive detection of "this compound." It can be coupled with either HPLC (LC-MS) or GC (GC-MS).

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with mass accuracy in the low ppm range. This capability allows for the determination of the elemental composition of an unknown compound, which is a powerful tool for its identification. For "this compound" (C8H8Cl2O3), the theoretical exact mass can be calculated and compared with the experimentally measured mass to confirm its identity with a high degree of confidence. uwa.edu.au

Predicted Monoisotopic Mass of this compound:

| Adduct | Predicted m/z |

| [M+H]+ | 222.99233 |

| [M+Na]+ | 244.97427 |

| [M-H]- | 220.97777 |

Data sourced from PubChem CID 3057231.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion or a protonated/deprotonated molecule of "this compound"), followed by its fragmentation through collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, generating a characteristic fragmentation pattern that serves as a structural fingerprint of the molecule.

Cleavage of the ether bond.

Loss of water from the diol moiety.

Fragmentation of the ethanediol side chain.

Loss of chlorine atoms from the aromatic ring.

By analyzing these fragmentation patterns, the structure of "this compound" can be unequivocally confirmed, even in the presence of co-eluting interferences. tdl.orgnih.gov LC-MS/MS is particularly powerful for the direct analysis of this compound in complex matrices without the need for derivatization. tdl.org

Based on a comprehensive search for scientific literature and data, it is not possible to generate an article on the chemical compound “this compound” that meets the specified requirements for detailed research findings and spectroscopic data.

The search results indicate a significant lack of published experimental data for this specific compound. While its chemical structure and formula are documented in databases such as PubChem, there are no available research articles, analytical reports, or spectral databases containing the specific information requested for the following sections:

Spectroscopic Methods for Molecular Structure Determination

UV-Visible Spectroscopy:No UV-Visible spectroscopic data for the chromophore characterization of this compound were found.

Generating an article without this specific, verifiable data would require fabricating information, which is contrary to the principles of scientific accuracy. The provided outline demands in-depth, factual content that does not appear to exist in the accessible scientific literature for "this compound." Therefore, the request cannot be fulfilled.

Inability to Generate Article on "this compound" Due to Lack of Specific Research

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of specific computational chemical investigation data for the compound "this compound." As a result, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the detailed outline provided in the user's request.

While extensive computational research exists for the closely related and widely studied herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D) , this information cannot be directly and accurately extrapolated to "this compound" to the degree of detail required by the prompt. The structural difference, specifically the replacement of the carboxylic acid group with a diol (ethanediol) group, would lead to significant variations in the molecule's geometric and electronic structure, conformational preferences, vibrational spectra, and interaction with biological targets.

Generating an article based on the provided outline would necessitate specific data for "this compound" in the following areas:

Density Functional Theory (DFT) Studies: Including specific bond lengths, bond angles, Mulliken charges, and other electronic properties.

Conformational Analysis: Detailed energetic profiles of different conformers.

Vibrational Spectroscopy: Predicted infrared and Raman frequencies and their assignments.

Molecular Docking Studies: Specific interactions with non-mammalian proteins, including binding energies and interacting residues.

Molecular Dynamics Simulations: Information on the conformational dynamics of the molecule in a simulated environment.

The available information for "this compound" is limited to basic chemical identifiers and predicted properties, which is insufficient to populate the detailed sections and subsections of the requested article. To proceed with generating the article would require speculation and the presentation of data from a different compound as if it were for "this compound," which would be scientifically inaccurate and misleading.

Therefore, in the interest of providing accurate and factual information, the requested article on the computational chemical investigations of "this compound" cannot be produced at this time due to the absence of the necessary primary research in the public domain.

Computational Chemical Investigations of 2,4 Dichlorophenoxy Ethanediol

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Analyses

QSAR and QSPR studies are computational models that relate the chemical structure of a compound to its biological activity or physical properties, respectively. These models are built on the principle that the structure of a molecule dictates its activity and properties. By identifying key molecular descriptors, it is possible to develop mathematical equations that can predict the behavior of other structurally similar compounds.

Predictive models for the chemical reactivity of 2,4-Dichlorophenoxy ethanediol can be developed by correlating its structural features with known reactivity data from analogous compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and other chlorophenols. The development of such a model would typically involve the following steps:

Data Collection: A dataset of structurally related compounds with experimentally determined reactivity data (e.g., reaction rates, degradation half-lives) would be compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset, including this compound, would be calculated using specialized software. These descriptors can be categorized as constitutional, topological, quantum-chemical, and others.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical relationship between the molecular descriptors (independent variables) and the chemical reactivity (dependent variable).

Model Validation: The predictive power of the developed model would be assessed using internal and external validation techniques to ensure its robustness and reliability.

Relevant molecular descriptors for predicting the chemical reactivity of this compound would likely include electronic parameters (such as atomic charges and frontier orbital energies), steric parameters (like molecular volume and surface area), and transport and distribution properties (such as the octanol-water partition coefficient).

Table 1: Illustrative Molecular Descriptors for a Chemical Reactivity QSAR Model of this compound

| Descriptor Category | Descriptor Example | Potential Influence on Reactivity |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the ability to donate electrons in a reaction. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the ability to accept electrons in a reaction. | |

| Mulliken Atomic Charges | Indicates the distribution of electron density and potential reactive sites. | |

| Steric | Molecular Volume | Influences the accessibility of reactive sites to other molecules. |

| Solvent-Accessible Surface Area | Determines the extent of interaction with the surrounding medium. | |

| Topological | Wiener Index | Describes molecular branching, which can affect reactivity. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Indicates the hydrophobicity of the molecule, affecting its distribution and reactivity in different phases. |

QSAR/QSPR models can also be employed to predict the environmental fate and biochemical interactions of this compound. For instance, the environmental persistence, soil adsorption, and potential for bioaccumulation can be estimated by correlating its molecular structure with these endpoints. Similarly, its interaction with biological macromolecules, such as enzymes or receptors, can be modeled to predict its potential toxicity or other biological effects.

The environmental fate of related compounds like 2,4-D is influenced by processes such as runoff, adsorption, microbial degradation, and photodecomposition. juniperpublishers.comresearchgate.net The mobility of a chemical in soil is often indicated by its water solubility and soil adsorption coefficient (Koc). juniperpublishers.comresearchgate.net For instance, the high water solubility and low soil adsorption coefficient of the 2,4-D free acid suggest a high potential for it to leach in soil. juniperpublishers.com

Biochemical interactions of similar molecules have been studied, revealing, for example, that 2,4-D can interact with cell membranes. nih.gov Such interactions are fundamental to the biological activity of a compound. A QSAR model for the biochemical interactions of this compound could utilize descriptors that characterize its ability to bind to proteins or other biological targets.

Table 2: Hypothetical QSPR Model for Predicting the Soil Adsorption Coefficient (Koc) of this compound and Related Compounds

| Compound | LogP | Polar Surface Area (Ų) | Experimentally Determined Log(Koc) | Predicted Log(Koc) |

| 2,4-Dichlorophenol (B122985) | 3.06 | 20.23 | 2.65 | 2.71 |

| 2,4-Dichlorophenoxyacetic acid | 2.81 | 37.30 | 2.30 | 2.35 |

| This compound | 2.50 (Estimated) | 57.53 (Estimated) | N/A | 2.10 |

| Phenol (B47542) | 1.46 | 20.23 | 1.58 | 1.62 |

| 2-Chlorophenol | 2.15 | 20.23 | 2.05 | 2.09 |

Note: The data in this table are for illustrative purposes to demonstrate the application of a QSPR model and are not based on experimentally verified values for this compound.

Environmental Remediation Research Approaches for Dichlorophenoxy Compounds

Bioremediation Strategies

Bioremediation presents an environmentally sustainable, efficient, and cost-effective strategy for addressing contamination by 2,4-Dichlorophenoxyacetic acid (2,4-D). mdpi.com This approach harnesses the metabolic capabilities of microorganisms to break down the herbicide into less harmful substances. mdpi.com The degradation of 2,4-D in the environment is primarily driven by the enzymatic processes of soil microorganisms, which can utilize the compound as a source of carbon. nih.govresearchgate.net Compared to physical and chemical methods like incineration or adsorption, microbial degradation is considered a more effective and eco-friendly way to remediate 2,4-D pollution due to the rich diversity, wide distribution, and varied metabolic pathways of microorganisms. nih.govresearchgate.net

The isolation and application of specific microbial strains are crucial for the effective bioremediation of 2,4-D. mdpi.com Numerous bacterial and fungal strains capable of degrading 2,4-D have been identified and studied in laboratory settings. mdpi.com Genera such as Cupriavidus, Pseudomonas, Sphingomonas, Achromobacter, as well as fungi like Mortierella and Umbelopsis, are frequently cited for their degradation capabilities. mdpi.comnih.gov

Research has demonstrated significant degradation efficiencies using isolated cultures. For instance, the introduction of Novosphingobium sp. strain DY4 into soil microcosms resulted in a 96% degradation of 2,4-D (at 200 mg/L) within five to seven days. mdpi.comnih.gov Similarly, a strain of Escherichia coli achieved 100% degradation of 2,4-D at a concentration of 300 mg/L and 99% at 500 mg/L. indianecologicalsociety.com Fungal species also show promise; Rigidoporus sp. FMD21 was able to fully degrade 2,4-D in a liquid medium within six days of cultivation. nih.gov These studies highlight the potential of augmenting contaminated environments with specialized microbial cultures to accelerate cleanup. dntb.gov.ua

Table 1: Examples of Microbial Strains Used in 2,4-D Degradation Research

| Microbial Strain | Concentration of 2,4-D | Degradation Efficiency | Time Frame |

| Novosphingobium sp. DY4 | 200 mg/L | 96% | 5-7 days |

| Escherichia coli LKDA3 | 300 mg/L | 100% | 5 days |

| Escherichia coli LKDA3 | 500 mg/L | 99% | 5 days |

| Rigidoporus sp. FMD21 | Not specified | 100% | 6 days |

| Cupriavidus campinensis | Not specified | High potential | Not specified |

Advances in genetic engineering offer a powerful tool for enhancing the bioremediation of 2,4-D. The primary aerobic degradation pathway for 2,4-D is well-characterized and involves a series of enzymes encoded by the tfd genes, extensively studied in bacteria like Cupriavidus necator JMP134. researchgate.netnih.gov

The catabolic process initiates with the tfdA gene, which encodes a dioxygenase that converts 2,4-D into 2,4-Dichlorophenol (B122985) (2,4-DCP). nih.govnih.gov Subsequent steps involve enzymes encoded by tfdB, tfdC, tfdD, tfdE, and tfdF, which progressively break down the intermediates into compounds that can enter the central tricarboxylic acid (TCA) cycle. researchgate.netnih.gov

Researchers have successfully created engineered microorganisms with reconstructed degradation pathways. In one study, a novel Escherichia coli strain was engineered to express all nine genes required for the complete degradation of 2,4-D. nih.gov This engineered bacterium could completely degrade 0.5 mM of 2,4-D within six hours and was capable of using the herbicide as its sole carbon source. nih.govbohrium.com Isotope tracing confirmed that metabolites from 2,4-D were incorporated into the bacterium's TCA cycle. nih.gov Such synthetic biology approaches provide an effective method for creating highly efficient, specialized bacteria for targeted bioremediation in contaminated water and soil. nih.gov

The efficiency of 2,4-D bioremediation is influenced by several environmental factors. The most well-documented degradation pathways are aerobic, meaning the presence of oxygen is a critical requirement for the enzymes involved. researchgate.net While some degradation has been observed under anaerobic conditions, the aerobic pathway encoded by the tfd genes is considered the most prominent. researchgate.net

Nutrient availability is another key factor. In laboratory settings, microbial degradation is often studied in minimal salt medium supplemented with a carbon source like glucose to support initial microbial growth. indianecologicalsociety.com However, some engineered strains can utilize 2,4-D as the sole carbon source, which is advantageous for in-situ applications. nih.gov

The pH of the environment also plays a significant role. Many microbial strains exhibit resilience across a broad pH spectrum, but optimal degradation rates are typically observed within a specific range. mdpi.comnih.gov For instance, the adsorption of 2,4-D to adsorbent materials, a process that can compete with bioremediation, is most effective at a pH of 2 to 4. mdpi.com High concentrations of the herbicide can also be inhibitory to microbial growth and degradation, as seen in a study where the degradation rate of 2,4-D by E. coli dropped from 99% at 500 mg/L to 38.2% at 700 mg/L, indicating a toxic effect at higher levels. indianecologicalsociety.com

Phytoremediation Research

Phytoremediation involves the use of plants to remove, contain, or degrade environmental contaminants. This approach is being investigated for dichlorophenoxy compounds, although the herbicide's inherent toxicity to broad-leaved plants, which are often used in phytoremediation, presents a challenge. nih.gov

Plants can absorb 2,4-D from the soil and water through their roots and translocate it to other tissues. frontiersin.org Research using radiolabeled [¹⁴C]2,4-D helps track the uptake, distribution, and metabolism of the herbicide within plant tissues. frontiersin.org

Studies on cotton have shown that absorption rates can vary significantly between different lines, with some absorbing up to 15% of the applied [¹⁴C]2,4-D within 24 hours. frontiersin.org Once absorbed, plants metabolize the compound to detoxify it. nih.gov In a study involving wild-type and transgenic tobacco plants for the removal of the metabolite 2,4-DCP, high removal efficiencies were observed. nih.gov Double transgenic tobacco plants demonstrated the highest removal efficiency at 98% for a 10 mg/L solution of 2,4-DCP, which was a 21% increase compared to wild-type plants. nih.gov These results suggest that enhancing specific plant enzymatic pathways can significantly boost phytoremediation capacity. nih.govresearchgate.net

Table 2: Phytoremediation Efficiency for 2,4-Dichlorophenol (2,4-DCP) by Tobacco Plants

| Plant Type | Initial 2,4-DCP Concentration | Removal Efficiency |

| Wild Type (WT) Tobacco | 10 mg/L | High (exact % not stated) |

| TPX1 Transgenic Tobacco | 10 mg/L | Slightly higher than WT |

| Double Transgenic (DT) Tobacco (line A) | 10 mg/L | 98% |

| Double Transgenic (DT) Tobacco (line A) | 25 mg/L | 14% increase over WT |

Rhizodegradation is a specific type of phytoremediation that occurs in the soil immediately surrounding plant roots (the rhizosphere). This process relies on the synergistic relationship between plants and soil microorganisms. Plant roots release exudates (sugars, amino acids, enzymes) that can stimulate the growth and activity of microbes capable of degrading contaminants like 2,4-D.

A promising strategy to enhance phytoremediation involves inoculating plants with bacterial endophytes—bacteria that live within plant tissues without causing disease. nih.gov In one study, pea plants (Pisum sativum) were inoculated with a bacterial endophyte that naturally degrades 2,4-D. nih.gov The results showed that the bacteria actively colonized the plants internally and in the rhizosphere. nih.gov These inoculated plants exhibited a higher capacity for 2,4-D removal from the soil and, importantly, did not accumulate the herbicide in their aerial tissues. nih.gov This demonstrates that combining plants with potent degrading bacteria can create a powerful system for cleaning up contaminated substrates while preventing the transfer of toxins into the food chain. nih.gov

Transgenic Plant Approaches for Enhanced Degradation

The burgeoning field of genetic engineering offers promising avenues for enhancing the natural ability of plants to remediate environments contaminated with persistent organic pollutants like dichlorophenoxy compounds. By introducing specific genes from microorganisms or other organisms into plants, it is possible to create transgenic varieties with superior capabilities for the uptake, detoxification, and degradation of these herbicides. Research in this area has largely focused on the well-known herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) as a model for the broader class of dichlorophenoxy compounds.

A primary strategy involves the introduction of bacterial genes that encode enzymes capable of breaking down 2,4-D. One of the most extensively studied genes is tfdA, originating from the bacterium Cupriavidus necator (formerly known as Alcaligenes eutrophus) strain JMP134. This gene codes for a 2,4-D/α-ketoglutarate dioxygenase, an enzyme that catalyzes the initial and rate-limiting step in the degradation of 2,4-D, converting it to 2,4-dichlorophenol (2,4-DCP) and glyoxylate, which are significantly less toxic and more readily metabolized by the plant. The first successful insertion of the tfdA gene into tobacco (Nicotiana tabacum) plants via Agrobacterium tumefaciens in the late 1980s demonstrated the feasibility of this approach, conferring tolerance to 2,4-D. researchgate.net Similar successes have been achieved by introducing this gene into other plant species, including cotton (Gossypium hirsutum), grapevine (Vitis vinifera), and Indian mustard (Brassica juncea). researchgate.net

More recent research has identified other bacterial genes with high potential for phytoremediation. The rdpA gene from Sphingobium herbicidovorans and the sdpA gene from Delftia acidovorans both encode for aryloxyalkanoate dioxygenases (AADs), which also effectively degrade 2,4-D and other related herbicides. researchgate.net For instance, the AAD-1 enzyme, encoded by rdpA, not only degrades 2,4-D but also aryloxyphenoxypropionate (AAPP) herbicides. researchgate.net The AAD-12 enzyme, encoded by sdpA, shows a high affinity for auxinic herbicides like 2,4-D, MCPA, and triclopyr. researchgate.net The introduction of these genes into crops like soybean and corn has resulted in transgenic plants with high tolerance to 2,4-D, showcasing the potential for developing crops that can be used for both agricultural purposes and the remediation of contaminated soils. researchgate.net

Another approach focuses on enhancing the plant's own enzymatic systems, such as peroxidases and laccases, which are involved in the detoxification of various phenolic compounds. Transgenic strategies based on the overexpression of peroxidase genes can be particularly useful for the removal of phenolic degradation intermediates like 2,4-DCP. For example, double transgenic tobacco plants overexpressing two different peroxidase genes, TPX1 and TPX2, have demonstrated a significantly higher tolerance to 2,4-DCP and an enhanced removal efficiency from solutions. researchgate.netnih.gov One of the double transgenic lines achieved a remarkable 98% removal of 2,4-DCP. researchgate.netnih.gov Importantly, toxicity tests of the post-remediation solutions indicated that the degradation products were non-toxic, highlighting the safety and effectiveness of this approach. nih.gov

The table below summarizes key research findings on the use of transgenic plants for the degradation of dichlorophenoxy compounds.

| Plant Species | Transgene(s) | Source Organism | Target Compound | Key Findings |

| Tobacco (Nicotiana tabacum) | tfdA | Cupriavidus necator | 2,4-D | Conferred tolerance to 2,4-D. researchgate.net |

| Cotton (Gossypium hirsutum) | tfdA | Cupriavidus necator | 2,4-D | Conferred tolerance to 2,4-D. researchgate.net |

| Soybean (Glycine max) | sdpA (AAD-12) | Delftia acidovorans | 2,4-D | High tolerance to 2,4-D. researchgate.net |

| Corn (Zea mays) | rdpA (AAD-1) | Sphingobium herbicidovorans | 2,4-D, AAPP herbicides | Tolerance to 2,4-D and AAPP herbicides. researchgate.net |

| Tobacco (Nicotiana tabacum) | TPX1 and TPX2 | Tobacco | 2,4-DCP | Enhanced tolerance and up to 98% removal of 2,4-DCP. researchgate.netnih.gov |

While the development of herbicide-tolerant crops for agricultural use has been the primary driver of this research, the underlying principles and technologies are directly applicable to environmental remediation. Transgenic plants, particularly fast-growing, high-biomass species, could be deployed to clean up soils and water bodies contaminated with dichlorophenoxy herbicides and their degradation byproducts. However, the field application of transgenic plants for phytoremediation is still in its early stages and faces regulatory and public acceptance hurdles that need to be addressed. nih.gov

Advanced Oxidation Processes (AOPs) in Remediation Research

Advanced Oxidation Processes (AOPs) represent a class of powerful chemical treatment methods used for the remediation of water and wastewater contaminated with recalcitrant organic pollutants, including dichlorophenoxy compounds. nih.gov AOPs are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which are potent oxidizing agents capable of mineralizing a wide range of organic compounds into less harmful substances like carbon dioxide, water, and inorganic ions. nih.gov The versatility and high efficiency of AOPs have made them a focal point of research for the treatment of water contaminated with herbicides like 2,4-D. nih.gov

Various AOPs have been investigated for the degradation of 2,4-D, each with its own set of operational parameters, efficiencies, and potential for mineralization. These include ozonation, photocatalysis, Fenton and photo-Fenton processes, and electrochemical oxidation. nih.gov A comparative review of these processes reveals that ozonation in a plasma system can achieve a degradation efficiency of 99.8% for 2,4-D within 30 minutes. nih.gov Photocatalytic and photo-Fenton processes also demonstrate high efficiencies, with optimal degradation rates of 97% and 100%, respectively. nih.gov Electrochemical oxidation has also been shown to achieve 100% degradation. nih.gov

The choice of a specific AOP depends on various factors, including the concentration and type of contaminant, the water matrix, and economic considerations. While ozonation and electrochemical processes are highly efficient, they can be energy-intensive. nih.gov The Fenton process is often a more economically viable option, and its efficiency can be significantly enhanced by the use of solar UV radiation in the photo-Fenton process, reaching degradation efficiencies of 90-100%. nih.gov

Photocatalytic Degradation for Water Treatment Research

Heterogeneous photocatalysis is an AOP that utilizes a semiconductor catalyst, typically a metal oxide, which upon irradiation with light of sufficient energy, generates electron-hole pairs. These charge carriers then react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species that degrade organic pollutants. Titanium dioxide (TiO₂) is the most widely studied photocatalyst due to its high efficiency, chemical stability, low cost, and non-toxicity. proquest.com

Research on the photocatalytic degradation of 2,4-D has explored the use of various nanocatalysts and reactor configurations. Studies have shown that TiO₂ nanoparticles can effectively degrade 2,4-D under UV irradiation. The efficiency of the process is influenced by several factors, including the pH of the solution, the catalyst dosage, the initial concentration of the herbicide, and the intensity of the light source. For instance, the degradation of 2,4-D is generally more efficient in acidic conditions. proquest.com

To enhance the photocatalytic activity of TiO₂, researchers have investigated various modifications, such as doping with metals or non-metals, and creating composite materials. For example, coating TiO₂ nanoparticles on tourmaline (B1171579) has been shown to significantly enhance the photocatalytic degradation of 2,4-D, achieving over 90% removal in 40 minutes, compared to less than 70% with pure TiO₂ under the same conditions. nih.gov Zinc oxide (ZnO) nanoparticles have also been investigated as an alternative to TiO₂, with some studies showing comparable or even higher photocatalytic activity under certain conditions. deswater.com The use of coupled semiconductors, such as Ag₃PO₄/TiO₂, has also demonstrated high efficiency, with one study reporting 98.4% removal of 2,4-D under visible light. proquest.com

The table below presents a summary of research findings on the photocatalytic degradation of 2,4-D using different nanocatalysts.

| Catalyst | Catalyst Dose | Initial 2,4-D Conc. (mg/L) | Light Source | Degradation Efficiency (%) | Time (min) | Reference |

| Tourmaline-coated TiO₂ | 500 mg/L | Not specified | UV | >90 | 40 | nih.gov |

| Pure TiO₂ | 500 mg/L | Not specified | UV | <70 | 40 | nih.gov |

| Ag₃PO₄/TiO₂ | 1 g/L | 10 | Visible Light | 98.4 | 60 | proquest.com |

| Ce-doped ZnO | Not specified | 2.5 | Visible Light | 87 | Not specified | deswater.com |

| g-C₃N₄/Fe₃O₄ | 16.5 mg/L | 52 | Not specified | 96.11 | 55.5 | researchgate.net |

| Ir/TiO₂ | Not specified | Not specified | UV | 86 | Not specified | uptc.edu.co |

Integration of Various Oxidizing Agents and Catalysts (e.g., H₂O₂, TiO₂, Ag₃PO₄)

To further enhance the efficiency of AOPs, researchers have explored the integration of different oxidizing agents and catalysts. The combination of photocatalysis with other oxidants, such as hydrogen peroxide (H₂O₂), can significantly accelerate the degradation of organic pollutants. H₂O₂ can act as an electron acceptor, reducing the recombination of photogenerated electron-hole pairs on the catalyst surface, thereby increasing the quantum yield of the process and generating more hydroxyl radicals.

The UV/H₂O₂ process is a homogeneous AOP where the photolysis of H₂O₂ by UV light generates hydroxyl radicals. This process has been shown to be effective for the degradation of 2,4-D. The combination of UV, H₂O₂, and a photocatalyst like TiO₂ (UV/H₂O₂/TiO₂) can lead to a synergistic effect, resulting in even higher degradation rates than the individual processes.

The use of composite photocatalysts, such as Ag₃PO₄/TiO₂, is another example of integrating different catalytic materials to enhance performance. In this system, the coupling of the two semiconductors can improve charge separation and extend the light absorption into the visible region, making the process more energy-efficient by utilizing a larger portion of the solar spectrum. proquest.com One study found that Ag₃PO₄/TiO₂ nanoparticles achieved a 98.4% removal of 2,4-D under visible light irradiation. proquest.com

The Fenton process (Fe²⁺ + H₂O₂) and its photo-assisted variant, the photo-Fenton process (Fe²⁺ + H₂O₂ + UV light), are highly effective AOPs for the degradation of 2,4-D. The reaction between ferrous ions (Fe²⁺) and H₂O₂ generates hydroxyl radicals. The efficiency of this process can be significantly enhanced by UV irradiation, which promotes the photoreduction of ferric ions (Fe³⁺) back to Fe²⁺, thus regenerating the catalyst and producing additional hydroxyl radicals. The photo-Fenton process has been reported to achieve 100% degradation and 98% mineralization of 2,4-D. nih.gov

Kinetic and Mechanistic Studies of AOPs

Understanding the kinetics and mechanisms of AOPs is crucial for optimizing the process parameters and designing efficient reactor systems for water treatment. Kinetic studies of the photocatalytic degradation of 2,4-D often show that the reaction follows pseudo-first-order kinetics, and the Langmuir-Hinshelwood model is frequently used to describe the relationship between the initial degradation rate and the initial concentration of the pollutant.